1-Aminoanthraquinone: A Comprehensive Technical Guide
1-Aminoanthraquinone: A Comprehensive Technical Guide
CAS Number: 82-45-1
This technical guide provides an in-depth overview of 1-aminoanthraquinone (B167232), a significant organic compound with wide-ranging applications, particularly as a key intermediate in the synthesis of various dyes and as a scaffold in the development of therapeutic agents. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering detailed information on its properties, synthesis, analysis, and biological significance.
Chemical and Physical Properties
1-Aminoanthraquinone is a crystalline solid, appearing as ruby-red to dark brown powder or needles.[1][2] It is a derivative of anthraquinone (B42736) with an amino group substituted at the C1 position.
Table 1: Physicochemical Properties of 1-Aminoanthraquinone
| Property | Value | Reference(s) |
| CAS Number | 82-45-1 | [1] |
| Molecular Formula | C₁₄H₉NO₂ | [1] |
| Molecular Weight | 223.23 g/mol | [1] |
| Appearance | Ruby-red to dark brown crystalline powder/needles | [1][2] |
| Melting Point | 253-256 °C | [3] |
| Boiling Point | ~465 °C at 760 mmHg | [1] |
| Solubility | Insoluble in water. Soluble in hot nitrobenzene, toluene, xylene, ether, acetic acid, chloroform, and benzene. Slightly soluble in cold ethanol. | [3] |
Spectroscopic Data
The structural characterization of 1-aminoanthraquinone is accomplished through various spectroscopic techniques.
Table 2: Spectroscopic Data for 1-Aminoanthraquinone
| Technique | Data | Reference(s) |
| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The amino protons (NH₂) are exchangeable and may appear as a broad singlet. | [4][5] |
| ¹³C NMR | Characteristic peaks for carbonyl carbons (C=O) are observed around δ 180-190 ppm. Aromatic carbons appear in the range of δ 110-150 ppm. | [1][6] |
| Infrared (IR) | Key peaks include N-H stretching vibrations (around 3300-3500 cm⁻¹), C=O stretching (around 1670 cm⁻¹), and aromatic C-H stretching (around 3050-3100 cm⁻¹). | [7][8][9] |
| UV-Visible | Absorption maxima (λmax) are observed in the UV and visible regions due to π → π* and n → π* electronic transitions, characteristic of the anthraquinone chromophore. | [10][11][12] |
Experimental Protocols
Synthesis of 1-Aminoanthraquinone via Reduction of 1-Nitroanthraquinone (B1630840)
This protocol describes a common laboratory-scale synthesis of 1-aminoanthraquinone.
Methodology:
-
Reaction Setup: In a 2L pressure hydrogenation glass reactor equipped with an electromagnetic stirrer, combine 100g of 1-nitroanthraquinone (99.0% purity), 600g of N,N-dimethylformamide (DMF), and 5.0g of 3% palladium on carbon (Pd/C) catalyst.[3]
-
Hydrogenation: Introduce hydrogen gas into the reactor and maintain the reaction at room temperature with vigorous stirring.[3]
-
Reaction Monitoring: The reaction is typically complete after approximately 3 hours, corresponding to the theoretical hydrogen uptake of 1.18 mol.[3]
-
Work-up:
-
Once the reaction is complete, carefully filter the reaction mixture to remove the Pd/C catalyst.[3]
-
Stir the resulting filtrate in the open air for 1 hour to oxidize any sensitive intermediates.[3]
-
Place the filtrate in a freezer for 4 hours to induce crystallization of the product.[3]
-
Collect the precipitated crystals by filtration.[3]
-
Wash the crystals with a minimal amount of cold solvent (e.g., ethanol) to remove residual DMF.
-
Dry the crystals under vacuum to obtain 1-aminoanthraquinone. The expected yield is approximately 63.5g with a purity of around 99.4% as determined by liquid chromatography.[3]
-
Synthesis and purification workflow for 1-aminoanthraquinone.
Purification by Recrystallization
For further purification, recrystallization can be employed.
Methodology:
-
Solvent Selection: Choose a solvent in which 1-aminoanthraquinone is sparingly soluble at room temperature but highly soluble at elevated temperatures. Glacial acetic acid is a suitable solvent.
-
Dissolution: Dissolve the crude 1-aminoanthraquinone in a minimum amount of hot glacial acetic acid with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Biological Activity and Signaling Pathways
Anthraquinone derivatives, including 1-aminoanthraquinone, are known for their diverse biological activities. Notably, they have been investigated for their cytotoxic effects against various cancer cell lines.[13][14]
The primary mechanism of cytotoxicity for many anthraquinones is believed to involve the generation of reactive oxygen species (ROS).[13][15][16] This oxidative stress can lead to cellular damage, including DNA damage, and trigger apoptotic cell death.[17][18]
Some anthraquinone derivatives have been shown to induce apoptosis through the intrinsic pathway, which involves mitochondrial dysfunction, release of cytochrome c, and activation of caspases.[16][18] Specifically, the ROS-JNK signaling pathway has been implicated in the pro-apoptotic effects of certain modified anthraquinones in colon cancer cells.[15][16]
Proposed signaling pathway for aminoanthraquinone-induced apoptosis.
Safety and Toxicology
1-Aminoanthraquinone is considered a hazardous substance and should be handled with appropriate safety precautions. It is known to be an irritant to the eyes, respiratory system, and skin.[2] There is limited evidence of a carcinogenic effect, and it is recommended to handle it as a potential carcinogen.[2]
Table 3: Toxicological Data for 1-Aminoanthraquinone
| Test | Species | Route | Value | Reference(s) |
| LD₅₀ | Rat | Intraperitoneal | 1250 mg/kg | [2] |
| LD₅₀ | Mouse | Intraperitoneal | 6026 mg/kg | [2] |
| LD₅₀ | Rat | Oral | > 5000 mg/kg | [19][20] |
| LD₅₀ | Mouse | Dermal | > 2000 mg/kg | [19] |
In repeated-dose oral toxicity studies in rats, histopathological changes in the kidney and spleen were observed.[1][19]
Handling Precautions:
-
Use in a well-ventilated area or with local exhaust ventilation.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water.
This technical guide provides a summary of the key properties and protocols related to 1-aminoanthraquinone. Researchers are encouraged to consult the cited literature for more detailed information.
References
- 1. 1-Aminoanthraquinone | C14H9NO2 | CID 6710 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Page loading... [guidechem.com]
- 4. 1-Aminoanthraquinone(82-45-1) 1H NMR [m.chemicalbook.com]
- 5. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 6. 1-Aminoanthraquinone(82-45-1) 13C NMR spectrum [chemicalbook.com]
- 7. 1-Aminoanthraquinone(82-45-1) IR Spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 9,10-Anthracenedione, 1-amino- [webbook.nist.gov]
- 12. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buy 1-Aminoanthraquinone | 25620-59-1 [smolecule.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1-AMINO-2,4-DIBROMOANTHRAQUINONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Structural Characterization and Anticancer Activity of a New Anthraquinone from Senna velutina (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 20. Acute and Subchronic Oral Toxicity of Anthraquinone in Sprague Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
